molecular formula C9H17NO2 B13850568 4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl

4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl

Cat. No.: B13850568
M. Wt: 188.33 g/mol
InChI Key: KMEUSKGEUADGET-ZDYDSYIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl is a stable nitroxyl radical compound. It is a derivative of 2,2,6,6-tetramethylpiperidine, which is known for its stability and reactivity. This compound is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl typically involves the oxidation of 2,2,6,6-tetramethyl-4-piperidone. The process can be carried out using various oxidizing agents such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as sublimation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be used for further chemical modifications .

Scientific Research Applications

4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl involves its ability to act as a stable free radical. It interacts with reactive oxygen species (ROS) and other radicals, making it useful in studying oxidative stress and related processes. The compound can also participate in redox reactions, influencing various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl is unique due to its isotopic labeling with deuterium (d16) and nitrogen-15 (15N). This labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques, providing more detailed insights into molecular structures and dynamics .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

188.33 g/mol

IUPAC Name

3,3,5,5-tetradeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one

InChI

InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,10+1

InChI Key

KMEUSKGEUADGET-ZDYDSYIGSA-N

Isomeric SMILES

[2H]C1(C(=O)C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1(CC(=O)CC(N1O)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.